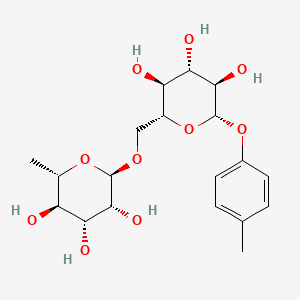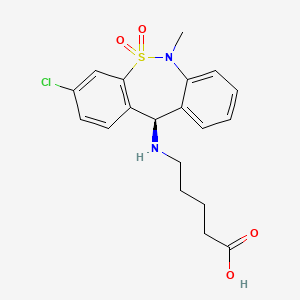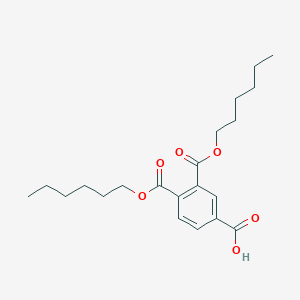
p-Cresol Rutinoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Cresol Rutinoside is a glycoside compound formed by the conjugation of p-Cresol (4-methylphenol) with the disaccharide rutinoside. This compound is part of the phenolic glycosides family and is known for its presence in various plant-based materials. It is often studied for its potential biological activities and its role in plant defense mechanisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Cresol Rutinoside typically involves the glycosylation of p-Cresol with rutinoside. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosidases or glycosyltransferases, which facilitate the transfer of the sugar moiety to p-Cresol under mild conditions . Chemical synthesis may involve the use of activated sugar donors and catalysts to promote the glycosylation reaction .
Industrial Production Methods
Industrial production of this compound is less common, but it can be scaled up using biotechnological approaches. This includes the use of microbial fermentation or plant cell cultures to produce the compound in larger quantities. The process involves optimizing the growth conditions and the expression of specific enzymes that catalyze the formation of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
p-Cresol Rutinoside can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in p-Cresol can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenolic compounds.
Applications De Recherche Scientifique
p-Cresol Rutinoside has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the stability of glycosidic bonds.
Biology: Investigated for its role in plant defense mechanisms and its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of natural preservatives and flavoring agents
Mécanisme D'action
The mechanism of action of p-Cresol Rutinoside involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in redox reactions, contributing to its antioxidant activity. Additionally, the glycosidic moiety can interact with specific receptors or enzymes, modulating biological pathways. The compound’s effects are mediated through its ability to scavenge free radicals and inhibit oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Cresol: The parent compound, known for its antimicrobial and antioxidant properties.
Guaiacol Rutinoside: Another phenolic glycoside with similar antioxidant activities.
Syringol Rutinoside: Known for its presence in smoke-tainted wines and its sensory properties
Uniqueness
p-Cresol Rutinoside is unique due to its specific glycosidic linkage and the presence of the rutinoside moiety. This structural feature imparts distinct biological activities and stability compared to other phenolic glycosides. Its unique properties make it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C19H28O10 |
|---|---|
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C19H28O10/c1-8-3-5-10(6-4-8)28-19-17(25)15(23)13(21)11(29-19)7-26-18-16(24)14(22)12(20)9(2)27-18/h3-6,9,11-25H,7H2,1-2H3/t9-,11+,12-,13+,14+,15-,16+,17+,18+,19+/m0/s1 |
Clé InChI |
ASTRDUUKZATKHP-VZOUQOBNSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)C)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)C)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate](/img/structure/B13435835.png)













